molecular formula C10H12F3N3O B7337951 (1R,2R)-2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]cyclopentan-1-ol

(1R,2R)-2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]cyclopentan-1-ol

カタログ番号: B7337951
分子量: 247.22 g/mol
InChIキー: QBGUUFVZCHJHPR-RNFRBKRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,2R)-2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]cyclopentan-1-ol, commonly known as TAK-659, is a small molecule inhibitor that has been developed to target the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

TAK-659 binds to the active site of BTK and inhibits its enzymatic activity, leading to the inhibition of downstream signaling pathways that are critical for the survival and proliferation of B-cells. BTK inhibition leads to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, TAK-659 has been shown to modulate immune cell function and cytokine production, which may contribute to its anti-tumor activity. TAK-659 has also been shown to have minimal off-target effects and is well-tolerated in preclinical studies.

実験室実験の利点と制限

The advantages of using TAK-659 in lab experiments include its potency, selectivity, and favorable pharmacokinetic properties. TAK-659 has also been shown to have minimal off-target effects and is well-tolerated in preclinical studies. The limitations of using TAK-659 in lab experiments include the need for appropriate controls and the potential for variability in response due to genetic and environmental factors.

将来の方向性

There are several future directions for the development and application of TAK-659. These include:
1. Clinical evaluation of TAK-659 in combination with other anti-cancer agents for the treatment of B-cell malignancies.
2. Evaluation of TAK-659 in preclinical models of autoimmune diseases, where BTK plays a critical role in immune cell function.
3. Development of novel BTK inhibitors that have improved pharmacokinetic properties and selectivity.
4. Evaluation of TAK-659 in combination with immune checkpoint inhibitors for the treatment of B-cell malignancies.
5. Investigation of the role of BTK in other types of cancer and the potential for BTK inhibition as a therapeutic strategy.

合成法

TAK-659 can be synthesized through a multi-step process that involves the coupling of 4-(trifluoromethyl)pyrimidine-2-amine with cyclopentanone followed by a series of chemical transformations that include oxidation, reduction, and protection/deprotection steps. The final product is obtained after purification and isolation through chromatographic techniques.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that TAK-659 has potent anti-tumor activity in xenograft models of B-cell malignancies.

特性

IUPAC Name

(1R,2R)-2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c11-10(12,13)8-4-5-14-9(16-8)15-6-2-1-3-7(6)17/h4-7,17H,1-3H2,(H,14,15,16)/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGUUFVZCHJHPR-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。